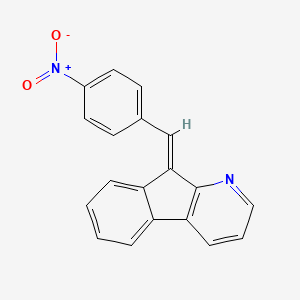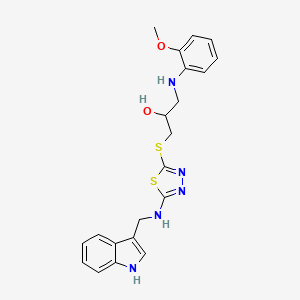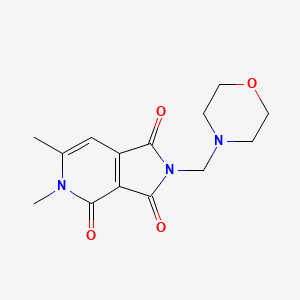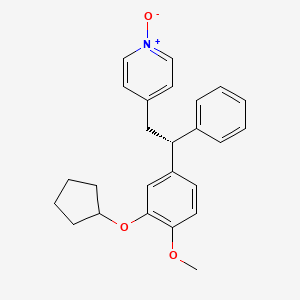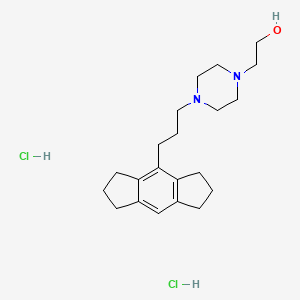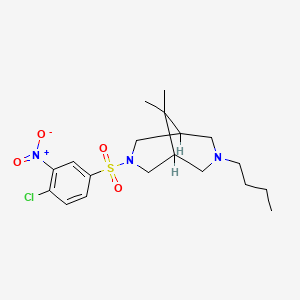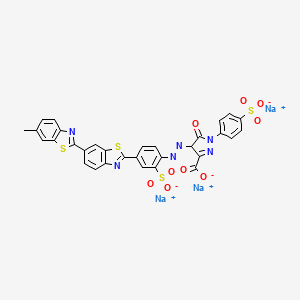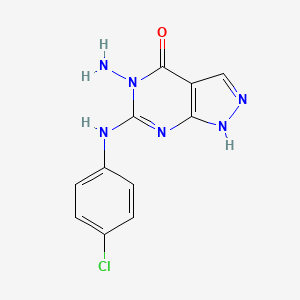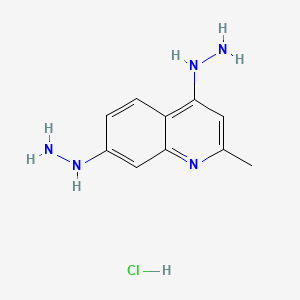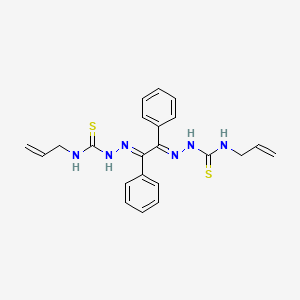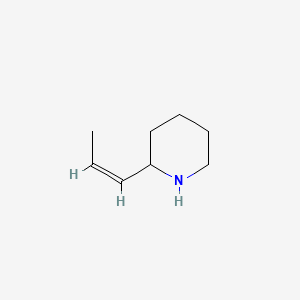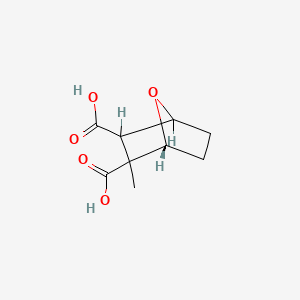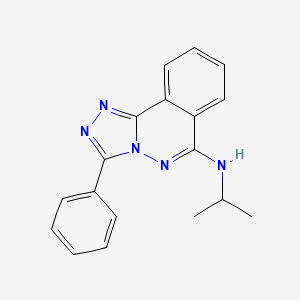
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-(1-methylethyl)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-(1-methylethyl)-3-phenyl- is a complex organic compound that belongs to the class of triazolophthalazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-(1-methylethyl)-3-phenyl- typically involves multi-step organic reactions. Common starting materials include phthalic anhydride and hydrazine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Techniques like crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-(1-methylethyl)-3-phenyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-(1-methylethyl)-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-(1-methylethyl)-3-phenyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,4-Triazolo(3,4-a)phthalazin-6-amine
- N-(1-methylethyl)-3-phenyl-1,2,4-triazole
- Phthalazin-6-amine derivatives
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-(1-methylethyl)-3-phenyl- stands out due to its unique structural features, which may confer specific biological activities or chemical reactivity not observed in similar compounds.
Propriétés
Numéro CAS |
87539-92-2 |
|---|---|
Formule moléculaire |
C18H17N5 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
3-phenyl-N-propan-2-yl-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
InChI |
InChI=1S/C18H17N5/c1-12(2)19-16-14-10-6-7-11-15(14)18-21-20-17(23(18)22-16)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,19,22) |
Clé InChI |
NOGHTYRGACUGMV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


